molecular formula C20H23N3O4 B2634389 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide CAS No. 953986-45-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide

Cat. No.: B2634389
CAS No.: 953986-45-3
M. Wt: 369.421
InChI Key: BCYDCNCCKPNOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin can then be further functionalized to introduce the amine group at the 6-position.

The next step involves the synthesis of the dimethylaminophenyl ethylamine, which can be achieved through the alkylation of 4-dimethylaminobenzaldehyde with ethylamine . The final step is the coupling of the two intermediates using a suitable coupling agent, such as carbodiimide, to form the desired ethanediamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the dimethylaminophenyl group.

    Doxazosin: A pharmaceutical compound with a similar benzodioxin ring structure used to treat hypertension.

    Piperoxan: Another compound with a benzodioxin ring, used as an alpha-adrenergic antagonist.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring and a dimethylaminophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16-6-3-14(4-7-16)9-10-21-19(24)20(25)22-15-5-8-17-18(13-15)27-12-11-26-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYDCNCCKPNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.